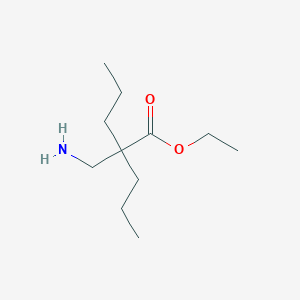

Ethyl 2-(aminomethyl)-2-propylpentanoate

Description

Contextualization within the Class of Substituted Alkyl Esters of Carboxylic Acids

Substituted alkyl esters of carboxylic acids represent a broad and vital class of organic compounds. organic-chemistry.org In medicinal chemistry, the ester group is often employed as a prodrug strategy to enhance the pharmacokinetic properties of a parent drug, such as its absorption and distribution. nih.gov The replacement of a carboxylic acid with an ester can modify a compound's physicochemical properties, which may lead to improved biological activity. acs.org

The presence of an amino group in conjunction with the ester functionality, as seen in Ethyl 2-(aminomethyl)-2-propylpentanoate, introduces a basic center, which can be crucial for molecular interactions with biological targets. The strategic placement of substituents on the alkyl chain of these esters allows for the fine-tuning of their steric and electronic properties, a common approach in drug design and optimization. nih.gov The synthesis of such substituted esters can be achieved through various organic reactions, including alkylation of enolates derived from esters. organic-chemistry.org

Overview of Academic Research Trajectories for Structurally Related Aminomethyl-Substituted Organic Compounds

The aminomethyl group is a key structural feature in a multitude of biologically active compounds. Research into aminomethyl-substituted organic compounds has followed several significant trajectories. For instance, aminomethylation is a widely used reaction in the synthesis of novel compounds with potential therapeutic applications. mdpi.com

One area of focus has been the development of novel enzyme inhibitors. Studies have shown that aminomethyl derivatives can act as inhibitors for enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases. researchgate.net In the context of cancer research, aminomethyl-substituted compounds have been investigated for their potential to inhibit DNA biosynthesis and other cellular processes. mdpi.com Furthermore, research into flavagline-inspired eIF4A inhibitors has highlighted the importance of the aminomethyl group, where modifications at this position can be used to tune the compound's properties and ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov

The synthesis of these compounds often involves the Mannich reaction or its modifications, which allows for the introduction of an aminomethyl group onto a carbon atom adjacent to a carbonyl group or other activating group. mdpi.com The versatility of this reaction has enabled the creation of large libraries of aminomethyl-substituted compounds for biological screening.

Significance of Ethyl 2-(aminomethyl)-2-propylpentanoate as a Scaffold for Mechanistic Studies

While direct mechanistic studies involving Ethyl 2-(aminomethyl)-2-propylpentanoate are not prevalent in the literature, its structure presents it as a valuable scaffold for such investigations. The quaternary carbon at the α-position to the ester carbonyl introduces significant steric hindrance, which can influence reaction rates and pathways.

This steric crowding can be exploited in studies of reaction mechanisms, for example, in investigating the influence of steric effects on the hydrolysis of the ester group or on reactions involving the amino group. The presence of both a nucleophilic amino group and an electrophilic ester carbonyl within the same molecule allows for the potential study of intramolecular reactions and the factors that govern them.

Furthermore, the chiral potential of related structures, if a different group were present in place of one of the propyl groups, makes such scaffolds interesting for studies in asymmetric synthesis and catalysis. The synthesis of enantiomerically pure aminomethyl compounds is an area of active research, with methods such as chiral resolution being employed. google.com

Below is a table summarizing the key properties of Ethyl 2-(aminomethyl)-2-propylpentanoate and a related compound.

| Property | Ethyl 2-(aminomethyl)-2-propylpentanoate | Ethyl 2-(aminomethyl)-3-ethylpentanoate hydrochloride |

| Molecular Formula | C11H23NO2 nih.govnih.gov | C10H22ClNO2 sigmaaldrich.com |

| Molecular Weight | 201.31 g/mol nih.govnih.gov | 223.74 g/mol sigmaaldrich.com |

| Synonyms | 100535-65-7, AKOS011888748, EN300-8554554 nih.gov | Not Available |

| Physical Form | Not specified | Solid sigmaaldrich.com |

| InChI Key | Not Available | GZNHAGLEHYWHIK-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-2-propylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBPVTDPLKWUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CN)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Aminomethyl 2 Propylpentanoate

Investigation of Novel Synthetic Routes for the Introduction of the Aminomethyl Moiety at the 2-Position

The introduction of an aminomethyl group at a sterically congested quaternary carbon, as in the case of Ethyl 2-(aminomethyl)-2-propylpentanoate, is a significant synthetic hurdle. Traditional methods may prove inefficient due to steric hindrance. Therefore, the investigation of novel synthetic routes is crucial.

One promising approach involves the use of a protected form of aminomethane, which can act as a nucleophile. For instance, a Gabriel synthesis-type reaction using a dialkyl malonate as a precursor can be adapted. The dialkyl malonate can be first dialkylated with propyl bromide to form diethyl 2,2-dipropylmalonate. Subsequent reduction of one ester group to a hydroxymethyl group, followed by conversion to a leaving group (e.g., a tosylate or halide), would allow for the introduction of a protected amine, such as with potassium phthalimide (B116566). The final deprotection step would then yield the desired aminomethyl group.

Alternatively, a Strecker-type synthesis could be envisioned, starting from a suitable ketone precursor, 2-propylpentan-2-one. Reaction with cyanide and a protected amine source, followed by hydrolysis, could potentially lead to the desired α-amino acid, which could then be esterified. However, the formation of the initial cyanohydrin on a sterically hindered ketone might be challenging.

A more contemporary approach could involve the use of organocatalysis. For example, the Michael addition of a nucleophilic aminomethyl equivalent to an α,β-unsaturated ester, such as ethyl 2-propylpent-2-enoate, could be catalyzed by a chiral organocatalyst to introduce the aminomethyl group stereoselectively. mdpi.com

The choice of the nitrogen source is also critical. While traditional methods might use ammonia (B1221849) or primary amines, modern approaches often employ protected amine equivalents to avoid side reactions and control stoichiometry. For instance, N,N-dichloro-p-toluenesulfonamide in the presence of a copper catalyst has been used for the aminohalogenation and aziridination of cinnamate (B1238496) esters, which could be adapted for the synthesis of α,β-diamino esters. nih.gov

A summary of potential synthetic strategies for the aminomethyl moiety introduction is presented below:

| Synthetic Strategy | Precursor | Key Reagents | Potential Advantages | Potential Challenges |

| Modified Gabriel Synthesis | Diethyl 2,2-dipropylmalonate | Potassium phthalimide, Hydrazine | Well-established for primary amines | Multiple steps, harsh deprotection |

| Strecker Synthesis | 2-Propylpentan-2-one | KCN, NH4Cl | Convergent synthesis | Steric hindrance at ketone |

| Michael Addition | Ethyl 2-propylpent-2-enoate | Nucleophilic aminomethyl equivalent, Organocatalyst | Potential for stereocontrol | Availability of reagents |

| Catalytic Amination | Ethyl 2-propylpent-2-enoate | Protected amine source, Transition metal catalyst | High efficiency and selectivity | Catalyst development may be required |

Exploration of Stereoselective Approaches for the Formation of Chiral Centers in Ethyl 2-(aminomethyl)-2-propylpentanoate

Although Ethyl 2-(aminomethyl)-2-propylpentanoate itself does not possess a chiral center at the 2-position due to the presence of two identical propyl groups, the principles of stereoselective synthesis are crucial for the preparation of analogous chiral compounds where the two alkyl groups are different. The development of stereoselective methods provides a versatile platform for creating a library of related chiral amino esters.

One of the most effective methods for establishing stereocenters in amino acid synthesis is through the use of chiral auxiliaries. For instance, a glycine (B1666218) enolate equivalent attached to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be alkylated with propyl bromide. Subsequent removal of the auxiliary would yield the chiral α-amino acid with high enantiomeric excess.

Asymmetric phase-transfer catalysis is another powerful tool. organic-chemistry.org The alkylation of a glycinate (B8599266) Schiff base under phase-transfer conditions using a chiral quaternary ammonium (B1175870) salt as the catalyst can lead to the enantioselective formation of α-amino acids. organic-chemistry.org This method is particularly attractive for large-scale synthesis due to its operational simplicity.

Furthermore, stereoselective reduction of a suitable prochiral precursor can be employed. For example, the asymmetric hydrogenation of an enamine or an imine derived from a β-keto ester could establish the stereocenter at the α-position.

Recent advances have also demonstrated the use of N-tert-butanesulfinyl aldimines in the diastereoselective addition of organometallic reagents to create chiral amines. nih.gov This strategy could be adapted to generate a chiral center at the 2-position by using an appropriate chiral sulfinyl imine precursor.

The table below summarizes some stereoselective approaches applicable to the synthesis of chiral analogs of Ethyl 2-(aminomethyl)-2-propylpentanoate:

| Stereoselective Approach | Key Feature | Typical Reagents/Catalysts | Expected Outcome |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule | Evans oxazolidinones, Pseudoephedrine | High diastereoselectivity |

| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst to control stereochemistry | Chiral quaternary ammonium salts | High enantioselectivity, scalable |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral substrate | Chiral phosphine (B1218219) ligands (e.g., BINAP), Rhodium or Ruthenium catalysts | High enantiomeric excess |

| Chiral Sulfinyl Imines | Diastereoselective addition to a chiral imine | N-tert-butanesulfinyl imines, Organolithium reagents | Good to excellent diastereoselectivity |

Optimization of Esterification Techniques for the Ethyl Ester Functionality

The final step in the synthesis of Ethyl 2-(aminomethyl)-2-propylpentanoate is the esterification of the corresponding amino acid. The presence of the free amino group can complicate this transformation, as it can compete with the carboxylic acid for the esterifying agent or act as a base.

A classic and effective method is the Fischer-Speier esterification, which involves reacting the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. hillpublisher.com To drive the equilibrium towards the product, excess ethanol is typically used, and water is removed, for example, with a Dean-Stark apparatus. e3s-conferences.org

An alternative and milder method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system is efficient for the esterification of various amino acids at room temperature, often providing the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov This method avoids the harsh conditions of traditional Fischer esterification. nih.gov

The use of ultrasonic irradiation has also been shown to improve the efficiency of esterification reactions, leading to higher yields and shorter reaction times. nih.govresearchgate.net This technique enhances mass transfer and accelerates the reaction rate. nih.govresearchgate.net

Optimization of the esterification process often involves a factorial design approach to study the effects of various parameters, such as the molar ratio of alcohol to acid, catalyst concentration, reaction temperature, and reaction time. e3s-conferences.org

The following table outlines key parameters and their typical effects on the esterification of amino acids:

| Parameter | Effect on Yield | Typical Optimized Conditions | Reference |

| Alcohol to Acid Molar Ratio | Increasing the ratio generally increases the yield by shifting the equilibrium. | 2:1 to 10:1 | e3s-conferences.org |

| Catalyst Concentration | An optimal concentration exists; too high can lead to side reactions. | 0.25 wt% to 3% | e3s-conferences.org |

| Reaction Temperature | Higher temperatures generally increase the reaction rate, but can also lead to degradation. | 65-85°C | hillpublisher.com |

| Reaction Time | Longer times can increase conversion, but may also lead to byproduct formation. | 1 to 24 hours | e3s-conferences.org |

Development of Efficient Purification and Isolation Strategies for Analytical Purity

Achieving analytical purity of Ethyl 2-(aminomethyl)-2-propylpentanoate requires efficient purification and isolation strategies to remove unreacted starting materials, catalysts, and byproducts. The amphoteric nature of the product, containing both a basic amino group and a potentially hydrolyzable ester group, presents specific challenges.

A common initial workup procedure involves neutralization of the reaction mixture. If the esterification was performed under acidic conditions, the excess acid is neutralized with a base, such as sodium bicarbonate. The product can then be extracted into an organic solvent. google.com However, care must be taken to control the pH, as a high pH can promote the hydrolysis of the ester. google.com A method of fractional extraction at a controlled pH of 7-8 has been shown to be effective for extracting amino acid esters while minimizing hydrolysis. google.com

Chromatographic techniques are essential for achieving high purity. Column chromatography on silica (B1680970) gel is a standard method. The choice of eluent system is critical to ensure good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of a base like triethylamine (B128534) can be effective in preventing the protonation of the amino group and reducing tailing on the silica gel.

For the separation of enantiomers of chiral analogs, chiral chromatography is the method of choice. Chiral stationary phases (CSPs) derived from polysaccharide derivatives have been successfully used for the separation of α-amino acid esters. nih.gov The amino esters are often derivatized, for example, as benzophenone (B1666685) imine Schiff bases, to improve their chromatographic behavior and resolution on the chiral column. nih.gov

Final isolation of the pure product is typically achieved by removal of the solvent under reduced pressure. The purity can then be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Retrosynthetic Analysis and Potential Precursor Derivatizations

A retrosynthetic analysis of Ethyl 2-(aminomethyl)-2-propylpentanoate provides a logical framework for planning its synthesis by breaking down the target molecule into simpler, commercially available starting materials. youtube.com

The primary disconnection is at the ester group, leading back to the α-(aminomethyl)-2-propylpentanoic acid and ethanol. This is a standard functional group interconversion (FGI).

The next key disconnection is at the C-C bond between the quaternary carbon and the aminomethyl group. This leads to a synthon of a nucleophilic aminomethyl group (⁻CH₂NH₂) and an electrophilic quaternary carbon center. The synthetic equivalent for the aminomethyl anion could be a protected form, such as the anion of N-benzyl-N-methoxymethylamine. The electrophilic partner would be a derivative of 2,2-dipropylacetic acid, such as its ethyl ester.

An alternative disconnection can be made at the C-N bond, suggesting a nucleophilic displacement on a halomethyl derivative. This leads back to ethyl 2-(halomethyl)-2-propylpentanoate and an amine source.

A more convergent approach would involve disconnecting the two propyl groups from a malonic ester derivative. This leads to diethyl malonate and propyl bromide as the ultimate starting materials.

The following diagram illustrates a possible retrosynthetic pathway:

Potential precursor derivatizations are crucial for facilitating the key bond-forming reactions. For instance, the carboxylic acid of 2,2-dipropylmalonic acid monoethyl ester could be converted to an acid chloride to enhance its reactivity towards a nucleophilic aminomethylating agent. Alternatively, the hydroxyl group in ethyl 2-(hydroxymethyl)-2-propylpentanoate can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with an amine.

The Gabriel Malonic Ester synthesis provides a classic example of precursor derivatization, where phthalimide acts as a protected nitrogen source that is later removed to reveal the primary amine. youtube.com

Comprehensive Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Aminomethyl 2 Propylpentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. researchgate.net By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural assignment of Ethyl 2-(aminomethyl)-2-propylpentanoate can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In Ethyl 2-(aminomethyl)-2-propylpentanoate, the protons of the ethyl ester, the two equivalent n-propyl groups, and the aminomethyl group would each exhibit characteristic signals.

The ethyl group of the ester would present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the three protons of the adjacent methyl group, which would appear as a triplet. The two n-propyl groups attached to the quaternary carbon are chemically equivalent and would show complex multiplets for their methylene protons and a triplet for their terminal methyl protons. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, as coupling to the quadrupolar nitrogen nucleus is often not resolved, and rapid proton exchange with the solvent can also decouple them from the -NH₂ protons. The amine (-NH₂) protons themselves would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(aminomethyl)-2-propylpentanoate Predicted values are based on standard chemical shift ranges and coupling patterns for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet | ~7.1 |

| Propyl (2 x -CH₂CH₂CH₃) | ~0.90 | Triplet | ~7.3 |

| Propyl (2 x -CH₂CH₂CH₃) | ~1.30 | Sextet/Multiplet | ~7.4 |

| Propyl (2 x -CH₂CH₂CH₃) | ~1.55 | Triplet/Multiplet | ~7.5 |

| Ethyl (-OCH₂CH₃) | ~4.15 | Quartet | ~7.1 |

| Aminomethyl (-CH₂NH₂) | ~2.70 | Singlet | N/A |

| Amine (-CH₂NH₂) | 1.5-3.0 (broad) | Singlet | N/A |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments provide correlational data that is essential for assembling the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Ethyl 2-(aminomethyl)-2-propylpentanoate, COSY would show correlations between the -OCH₂- and -CH₃ protons of the ethyl group, and within the spin systems of the propyl groups (-CH₂- to -CH₂- to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduprinceton.edu This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the C-H connectivities. For example, the quartet at ~4.15 ppm would correlate to the carbon signal at ~60 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range (2-4 bond) couplings between protons and carbons. sdsu.eduprinceton.edu It is particularly useful for mapping connectivity across quaternary centers. Key HMBC correlations would include:

Protons of the aminomethyl group to the quaternary carbon and the carbonyl carbon.

Protons of the ethyl ester (-OCH₂-) to the carbonyl carbon.

Protons of the propyl groups (the CH₂ adjacent to the quaternary center) to the quaternary carbon, the carbonyl carbon, and other carbons within the propyl chain.

NOESY (Nuclear Overhauser Enhancement Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY data helps to elucidate the three-dimensional conformation of the molecule by showing spatial proximities between protons on the aminomethyl group and the surrounding propyl chains.

Advanced Mass Spectrometry (MS) Techniques for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. nih.gov

HRMS measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the parent ion, providing unequivocal confirmation of the molecular formula. nih.gov For Ethyl 2-(aminomethyl)-2-propylpentanoate, HRMS would be used to confirm its elemental composition.

Table 3: HRMS Data for Ethyl 2-(aminomethyl)-2-propylpentanoate

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₁₁H₂₃NO₂ | 201.1729 |

| Protonated Ion [M+H]⁺ | C₁₁H₂₄NO₂⁺ | 202.1807 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion), which is then fragmented by collision with an inert gas. researchgate.netrsc.org Analysis of the resulting fragment ions provides detailed structural information and helps to confirm the connectivity of the molecule. The fragmentation pathways are predictable based on the functional groups present. nih.govrsc.org

For protonated Ethyl 2-(aminomethyl)-2-propylpentanoate, key fragmentation pathways would likely involve:

Loss of ethanol (B145695) (46.04 Da): A common fragmentation for ethyl esters, leading to an acylium ion.

Loss of an ethoxy radical (45.03 Da): Cleavage of the ester C-O bond.

Loss of a propyl radical (43.09 Da): Alpha-cleavage next to the quaternary carbon.

Loss of the entire ester group (-COOEt, 73.03 Da).

The analysis of these characteristic neutral losses and fragment ions allows for the confident reconstruction of the molecule's structure.

Table 4: Predicted Key Fragment Ions in MS/MS of [C₁₁H₂₃NO₂ + H]⁺

| Fragment Ion m/z (Predicted) | Lost Neutral Fragment | Formula of Fragment Ion |

| 156.1388 | C₂H₅OH | C₉H₁₈NO⁺ |

| 128.1232 | C₂H₅OH + C₂H₄ | C₇H₁₄NO⁺ |

| 114.1283 | C₂H₅OH + C₃H₆ | C₆H₁₂NO⁺ |

| 88.0762 | C₅H₁₀ + C₂H₅OH | C₄H₁₀NO⁺ |

| 72.0813 | C₈H₁₄O₂ | C₃H₁₀N⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes.

No experimental or computationally predicted FT-IR data for Ethyl 2-(aminomethyl)-2-propylpentanoate could be located in the searched scientific literature and databases. For a molecule of this structure, one would anticipate characteristic vibrational modes including:

N-H stretching vibrations from the primary amine group.

C=O stretching from the ester functional group.

C-O stretching of the ester.

C-H stretching and bending from the ethyl and propyl alkyl chains.

Without experimental data, a data table of characteristic absorption bands and their corresponding functional groups and vibrational modes cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis.

There is no available UV-Vis spectroscopic data for Ethyl 2-(aminomethyl)-2-propylpentanoate in the public domain. The compound lacks significant chromophores that would lead to strong absorption in the standard UV-Vis range (200-800 nm). The primary amine and ester functional groups are not strong UV absorbers. Therefore, significant electronic transitions would not be expected. A data table of absorption maxima, molar absorptivity, and electronic transitions cannot be generated.

X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable).

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of Ethyl 2-(aminomethyl)-2-propylpentanoate. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available. A data table of crystallographic data cannot be provided.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if synthesized enantiomerically pure).

The central quaternary carbon atom in Ethyl 2-(aminomethyl)-2-propylpentanoate is achiral as it does not have four different substituents. Therefore, the molecule is not chiral, and chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are not applicable for determining enantiomeric excess or absolute configuration.

Theoretical and Computational Chemistry Studies on Ethyl 2 Aminomethyl 2 Propylpentanoate

Quantum Chemical Calculations: Electronic Structure, Reactivity Prediction, and Energetic Profiles

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Analysis, and Spectroscopic Property Prediction

There are currently no available studies that have utilized Density Functional Theory (DFT) to analyze Ethyl 2-(aminomethyl)-2-propylpentanoate. DFT is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the vibrational frequencies of the molecule, which corresponds to the peaks observed in an infrared (IR) spectrum. This allows for the theoretical prediction of its spectroscopic signature.

Electronic Property Prediction: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

A hypothetical data table of optimized geometrical parameters from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) might look like this:

Hypothetical Optimized Geometrical Parameters for Ethyl 2-(aminomethyl)-2-propylpentanoate

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.2 Å |

| C-O | ~1.35 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | O=C-O | ~125° |

| C-C-N | ~110° |

Note: This data is illustrative and not based on actual experimental or computational results.

Ab Initio Methods for High-Accuracy Energetic and Electronic Analyses

No research employing high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for Ethyl 2-(aminomethyl)-2-propylpentanoate has been found. These methods, while computationally more intensive than DFT, provide more precise calculations of electronic energies and are often used as a benchmark for other computational techniques.

Molecular Dynamics Simulations for Conformational Analysis and Intramolecular Interactions

There are no published molecular dynamics (MD) simulation studies for Ethyl 2-(aminomethyl)-2-propylpentanoate. MD simulations would be instrumental in understanding the molecule's dynamic behavior over time. This would involve:

Conformational Sampling: Exploring the different spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds.

Intramolecular Hydrogen Bonding: Investigating the potential for hydrogen bonds to form between the amine group (donor) and the carbonyl oxygen (acceptor), which would significantly influence the molecule's preferred conformation.

Molecular Docking and Ligand-Based Design for Predicted Biomolecular Target Interactions

No molecular docking or ligand-based design studies for Ethyl 2-(aminomethyl)-2-propylpentanoate are available in the scientific literature. Molecular docking is a computational technique used to predict how a molecule (ligand) might bind to the active site of a protein or other biomolecular target. Such a study would require a known biological target, and a typical workflow would involve predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Analogues

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically including Ethyl 2-(aminomethyl)-2-propylpentanoate or its close structural analogues did not yield any results. QSAR studies aim to correlate variations in the chemical structure of a series of compounds with their biological activity. To perform a QSAR study, a dataset of structurally related compounds with measured biological activity against a specific target is required.

Prodrug Design Strategies and Bioconversion Mechanisms for Amino Substituted Esters

Rationale for Prodrug Derivatization of Amine and Ester Functionalities in Drug Design

The temporary modification of functional groups, such as amines and esters, into a prodrug is a cornerstone of modern pharmaceutical design, aimed at overcoming undesirable drug properties. ijpcbs.com The primary liability of amino groups in drug candidates is their tendency to ionize under physiological conditions, which leads to poor penetration of biological membranes by passive diffusion. nih.gov Masking a charged group like a carboxylic acid with an ester functionality is a common strategy to enhance lipophilicity and, consequently, improve passive membrane permeability. ijpcbs.com

Prodrugs are pharmacologically inactive compounds that, after administration, are converted into the active drug through biotransformation. scirp.org This approach addresses several challenges:

Improved Permeability and Absorption: By masking polar functional groups like amines and carboxylic acids, prodrugs become more lipophilic, which can enhance their ability to cross cellular membranes, such as the gastrointestinal tract mucosa and the blood-brain barrier. ijpcbs.comnih.gov Ester groups, in particular, are used to improve lipophilicity and can lead to enhanced absorption and targeted delivery. scirp.orgscirp.org

Enhanced Chemical Stability: Prodrugs can be designed to be more chemically stable than their active forms, protecting them from degradation during storage and administration and potentially giving them a longer shelf-life. scirp.org For instance, derivatizing a primary amine can protect it from first-pass metabolism. nih.gov

Controlled and Targeted Delivery: The design of a prodrug influences the time and location of active drug release within the body. scirp.org This can be engineered to release the drug only at the target site, maximizing efficacy and minimizing systemic side effects. scirp.org

Table 1: Rationale for Derivatizing Amine and Carboxyl/Ester Groups

| Feature | Rationale for Derivatization | Desired Outcome |

|---|---|---|

| Polarity | The amino group is often ionized at physiological pH, and carboxyl groups are charged, leading to poor membrane penetration. nih.gov | Masking these groups (e.g., as an ester) increases lipophilicity. ijpcbs.com |

| Stability | Primary amines can be susceptible to first-pass metabolism (e.g., N-acetylation, oxidation). nih.gov | Derivatization protects the amine group from premature degradation. nih.gov |

| Solubility | Poor aqueous solubility can hinder formulation and administration. nih.gov | Derivatization can improve water solubility (e.g., using phosphate (B84403) esters). ijpsjournal.com |

| Targeting | A drug may need to reach a specific site, like the brain or a tumor. nih.govnumberanalytics.com | Prodrugs can be designed for site-specific activation by local enzymes or physiological conditions. scirp.orgnumberanalytics.com |

| Release Profile | A sustained duration of action may be required. ijpcbs.com | The rate of prodrug cleavage can be modulated to control the release kinetics of the active drug. scirp.orgnumberanalytics.com |

Enzymatic Hydrolysis Mechanisms of the Ethyl Ester Moiety by Esterases

The conversion of an ester prodrug, such as Ethyl 2-(aminomethyl)-2-propylpentanoate, back to its active form relies on enzymatic hydrolysis. numberanalytics.com This bioreversible process is practical because hydrolase enzymes, particularly esterases, are abundant throughout the human body. nih.gov Esterases are a class of hydrolases that catalyze the cleavage of ester bonds to produce a carboxylic acid and an alcohol. ntu.ac.ukwikipedia.org

The primary enzymes responsible for the metabolism of most ester prodrugs are carboxylesterases (EC 3.1.1.1), which are predominantly located in the liver but also found in various tissues including the intestinal mucosa. ntu.ac.uknih.govnih.gov These enzymes are effective at hydrolyzing a wide range of ester-containing drugs. nih.gov

The catalytic mechanism of ester hydrolysis by serine esterases involves a two-step process:

Acylation: The reaction begins with a nucleophilic attack on the ester's carbonyl carbon by the catalytic serine residue in the enzyme's active site. ntu.ac.uk This forms a covalent tetrahedral intermediate. The subsequent collapse of this intermediate releases the alcohol portion of the ester (in this case, ethanol), leaving the acyl part of the substrate covalently bound to the serine residue (an acylated enzyme). ntu.ac.ukyoutube.com

Deacylation: A water molecule enters the active site and, activated by a histidine residue, acts as a nucleophile, attacking the acylated enzyme. ntu.ac.uk This second step hydrolyzes the bond between the acyl group and the serine residue, releasing the carboxylic acid portion of the substrate and regenerating the free, active enzyme. ntu.ac.uk

Isotope labeling experiments have conclusively shown that during the hydrolysis of ethyl esters by proteases, the bond cleaved is the one between the acyl-carbon and the ethereal oxygen (the C-O bond of the alcohol moiety). researchgate.net This means the oxygen atom of the released alcohol comes from the original ester, while the oxygen in the newly formed carboxyl group comes from water. researchgate.net

Table 2: Key Enzymes in Ester Prodrug Hydrolysis

| Enzyme Class | Typical Location | Function | Substrate Example |

|---|---|---|---|

| Carboxylesterases (CES) | Liver, Intestinal Mucosa, Plasma nih.govnih.gov | Primary enzymes for hydrolyzing a wide variety of ester-containing drugs and prodrugs. nih.gov | Aspirin, Clofibrate nih.gov |

| Butyrylcholinesterase (BChE) | Liver, Plasma nih.gov | Can recognize and hydrolyze acetate (B1210297) and phenylacetate (B1230308) groups. nih.gov | Acetate-based prodrugs |

| Proteases (e.g., Chymotrypsin) | Digestive tract, various tissues researchgate.net | Can hydrolyze N-acylamino acid esters, cleaving the acyl-carbon to ethereal oxygen bond. researchgate.net | N-acylamino acid esters |

| Alkaline Phosphatases | Intestinal brush border, Liver ijpsjournal.com | Hydrolyze phosphate ester prodrugs, often used to increase water solubility. ijpsjournal.com | Phosphate ester prodrugs |

Chemical Stability and Activation Pathways of Ethyl 2-(aminomethyl)-2-propylpentanoate under Simulated Physiological Conditions

The activation of Ethyl 2-(aminomethyl)-2-propylpentanoate requires the hydrolysis of its ethyl ester bond. This can occur via enzymatic action, as discussed previously, or through chemical hydrolysis, which is highly dependent on pH. nih.govlumenlearning.com

pH-Dependent Hydrolysis:

Acidic Conditions (e.g., Stomach, pH 1-3): Acid-catalyzed ester hydrolysis is a reversible reaction. lumenlearning.com Under the highly acidic conditions of the stomach, the ester can be hydrolyzed to its parent carboxylic acid and ethanol (B145695). wikipedia.org However, a large excess of water is needed to drive the equilibrium toward the hydrolysis products. lumenlearning.com The protonated amine group in the molecule would likely increase its solubility in the acidic gastric fluid.

Neutral/Alkaline Conditions (e.g., Intestines, Blood, pH 7.4): In the presence of a base (alkaline hydrolysis or saponification), an ester is irreversibly hydrolyzed into a carboxylate salt and an alcohol. lumenlearning.com This reaction goes to completion and is not an equilibrium process. wikipedia.org At the physiological pH of the small intestine and blood (around 7.4), there is a slow, base-catalyzed hydrolysis. The rate of this chemical hydrolysis is generally much slower than enzyme-catalyzed hydrolysis for most prodrugs. nih.gov

Structural Influence on Stability: The structure of Ethyl 2-(aminomethyl)-2-propylpentanoate features significant steric hindrance around the ester's carbonyl group due to the presence of two alkyl chains (propyl and aminomethyl) on the alpha-carbon. This steric bulk can be expected to hinder the approach of both water and hydroxide (B78521) ions, as well as the active site of esterase enzymes. numberanalytics.com This hindrance would likely decrease the rate of both chemical and enzymatic hydrolysis compared to less hindered esters, potentially contributing to a more sustained release of the active compound. numberanalytics.com

The activation pathway is thus a competition between enzymatic and chemical hydrolysis. While the compound is stable under acidic conditions, it is susceptible to both enzymatic and, to a lesser extent, chemical hydrolysis in the neutral to slightly alkaline environment of the intestines and bloodstream, which liberates the active parent drug.

Table 3: Predicted Stability and Activation of Ethyl 2-(aminomethyl)-2-propylpentanoate in Simulated Physiological Environments

| Condition | pH Range | Primary Activation Pathway | Expected Rate | Notes |

|---|---|---|---|---|

| Gastric Fluid | 1.0 - 3.0 | Acid-catalyzed chemical hydrolysis. lumenlearning.com | Slow to Moderate | The reaction is reversible and equilibrium-dependent. lumenlearning.com Steric hindrance may slow the rate. |

| Intestinal Fluid | 6.0 - 7.5 | Enzymatic hydrolysis by intestinal esterases. nih.gov | Rapid | This is the primary site for prodrug activation due to high esterase activity. nih.gov |

| Blood/Plasma | ~7.4 | Enzymatic hydrolysis by plasma esterases; slow chemical hydrolysis. nih.gov | Moderate to Rapid | Enzymatic hydrolysis is the dominant mechanism. nih.gov |

Design Principles for Modulating Bioconversion Kinetics and Product Release

The therapeutic efficacy of a prodrug is critically dependent on the rate and location of its conversion to the active parent drug. scirp.org Several design principles can be employed to modulate the bioconversion kinetics of amino-substituted esters like Ethyl 2-(aminomethyl)-2-propylpentanoate.

Steric Hindrance: Modifying the steric bulk around the ester linkage is a primary tool for controlling the hydrolysis rate. numberanalytics.com Increasing the size and branching of the alcohol or acyl portion of the ester can physically block esterase enzymes from accessing the cleavable bond. numberanalytics.com This steric hindrance slows down the rate of hydrolysis, leading to a more prolonged release of the active drug. numberanalytics.com The two alkyl groups at the alpha-carbon in Ethyl 2-(aminomethyl)-2-propylpentanoate exemplify this principle.

Electronic Effects: The electronic nature of the groups near the ester bond can influence its susceptibility to hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or an enzyme's serine residue, potentially increasing the hydrolysis rate. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Promoieties Responsive to Physiological Conditions: Prodrugs can be designed to be sensitive to specific physiological conditions, such as pH. numberanalytics.com For example, pH-sensitive ester prodrugs can be engineered to be stable at one pH but rapidly hydrolyze at another, allowing for targeted release in specific tissues or organs like the acidic environment of a tumor. numberanalytics.com

Double Ester or "Cascade" Prodrugs: When direct esterification results in a prodrug that is too stable due to steric hindrance, a "double ester" or cascade approach can be used. ijpsjournal.com This involves using a linker, such as an acyloxyalkyl group, where a terminal ester is more accessible to enzymatic cleavage. Once the first ester is cleaved, the resulting intermediate undergoes a rapid, spontaneous chemical reaction to release the parent drug. ijpsjournal.com

The ultimate challenge and goal in prodrug design is to achieve predictable hydrolysis rates for consistent drug activation, despite inter-individual variations in enzyme activity. scirp.org By carefully tuning these structural and chemical properties, medicinal chemists can create prodrugs with optimized pharmacokinetic profiles for improved therapeutic outcomes. numberanalytics.com

Emerging Research Perspectives and Future Directions

Development of Novel Synthetic Routes for Analogues with Enhanced Stereocontrol

The synthesis of α,α-disubstituted α-amino acids and their derivatives, such as Ethyl 2-(aminomethyl)-2-propylpentanoate, presents a significant synthetic challenge due to the presence of a sterically hindered quaternary stereocenter. The development of novel synthetic routes with high levels of stereocontrol is crucial for accessing enantiomerically pure analogues, which is often a prerequisite for understanding their biological activity.

Recent advancements in asymmetric synthesis offer promising strategies. These include:

Enzymatic Desymmetrization: The use of enzymes, such as porcine liver esterase (PLE), to selectively hydrolyze one of two ester groups in a prochiral disubstituted malonate diester can produce chiral half-esters with high enantiomeric excess. These intermediates can then be converted to the desired α,α-disubstituted amino acid derivatives.

Catalytic Asymmetric Addition: Various catalytic systems are being explored for the enantioselective synthesis of this class of compounds.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed for the asymmetric alkylation of glycine (B1666218) Schiff base derivatives to introduce the two substituents at the α-position in a stereocontrolled manner.

Organocatalysis: Chiral organocatalysts, such as squaramides derived from L-tert-leucine, have been successfully used in the enantioselective Michael addition of α-nitrocarboxylates to enones, providing a pathway to quaternary α-nitroesters which can be subsequently converted to α,α-disubstituted α-amino acids. acs.org

Metal Catalysis: Transition metal catalysis offers a powerful toolkit for stereoselective C-C bond formation. Synergistic Cu/Ir catalysis, for instance, has been developed for the stereodivergent α-allylation of aldimine esters, allowing for the preparation of all four stereoisomers of α,α-disubstituted α-amino acids from the same starting materials by simply changing the chirality of the catalysts. chemdiv.com Palladium-catalyzed asymmetric allylic alkylation of aldimine Schiff bases is another effective method. acs.org

A comparison of these emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Advantages |

| Enzymatic Desymmetrization | Porcine Liver Esterase (PLE) | Hydrolysis of prochiral diesters | High enantioselectivity, mild reaction conditions |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Asymmetric alkylation | Scalability, operational simplicity |

| Organocatalysis | Chiral Squaramides, etc. | Enantioselective Michael addition, etc. | Metal-free, environmentally benign |

| Metal Catalysis | Cu/Ir, Pd, etc. | Stereodivergent allylation, etc. | High efficiency, access to all stereoisomers |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Structurally Similar Compounds

The vast chemical space of potential analogues of Ethyl 2-(aminomethyl)-2-propylpentanoate makes traditional, serial synthesis and testing inefficient. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating the discovery and optimization of novel bioactive compounds. youtube.com

For compounds structurally similar to Ethyl 2-(aminomethyl)-2-propylpentanoate, which can be considered a GABA analogue due to the presence of the γ-aminobutyric acid backbone, ML models can be trained on existing datasets of GABAergic compounds to predict the activity of new, virtual molecules. nih.gov For instance, machine learning algorithms like Support Vector Machines (SVM) and Gradient Boosting Decision Trees (GBDT) have been used to predict potential GABA-A receptor modulators from amino acid sequences. nih.gov

The application of AI and ML in this context can be multifaceted:

Predictive Modeling: ML models can be built to predict various properties of novel analogues, such as binding affinity to specific receptors, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects.

Generative Models: Generative AI algorithms can design novel molecular structures with desired properties from scratch, exploring a much broader and more diverse chemical space than what is accessible through traditional virtual screening of existing compound libraries. youtube.com

Optimization of Synthetic Routes: ML can also be used to predict the outcomes of chemical reactions and optimize synthetic pathways, leading to higher yields and reduced costs.

| Step | Description | Key Technologies |

| 1. Data Curation | Assembling a large dataset of known GABA analogues or α,α-disubstituted amino acids with their biological activities. | Chemical databases, literature mining |

| 2. Feature Engineering | Representing molecules as numerical descriptors that capture their structural and physicochemical properties. | Molecular fingerprints, graph neural networks |

| 3. Model Training | Training ML models (e.g., random forests, deep neural networks) to learn the relationship between molecular features and activity. | Supervised learning, deep learning |

| 4. Virtual Screening/Generation | Using the trained model to predict the activity of new, un-synthesized compounds or generate novel structures with high predicted activity. | Predictive modeling, generative AI |

| 5. Synthesis and Experimental Validation | Synthesizing the most promising candidates and testing their activity experimentally to validate the model's predictions. | Automated synthesis, high-throughput screening |

Exploration of Polypharmacology and Multi-Targeting Approaches for Derivatives of Ethyl 2-(aminomethyl)-2-propylpentanoate

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. benthamscience.com This approach can be particularly beneficial for complex diseases, such as neurological disorders, where multiple pathways are often dysregulated. nih.gov

Derivatives of Ethyl 2-(aminomethyl)-2-propylpentanoate, as potential GABAergic modulators, are interesting candidates for a multi-targeting approach. The GABAergic system is complex, with multiple receptor subtypes (e.g., GABA-A, GABA-B) and associated proteins. nih.gov Designing ligands that can, for example, act as a positive allosteric modulator at one GABA-A receptor subtype while also having activity at a GABA-B receptor could lead to novel therapeutic profiles with enhanced efficacy or reduced side effects.

The exploration of polypharmacology for derivatives of this compound would involve:

Target Identification: Identifying multiple, relevant biological targets that could be synergistically modulated to achieve a desired therapeutic outcome.

Rational Design: Using computational methods, such as molecular docking and pharmacophore modeling, to design molecules with the desired activity profile against the selected targets.

In Vitro Profiling: Screening the designed compounds against a panel of targets to confirm their multi-targeting activity.

Advanced Bioanalytical Method Development for Mechanistic Research in Complex Biological Systems

To understand the precise mechanism of action of Ethyl 2-(aminomethyl)-2-propylpentanoate and its analogues, sensitive and specific bioanalytical methods are required. These methods are essential for quantifying the compound and its metabolites in complex biological matrices, such as brain microdialysates, plasma, and tissue homogenates. nih.gov

Recent advancements in bioanalytical techniques that could be applied to the study of these compounds include:

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a well-established and robust method for the analysis of amino acid neurotransmitters like GABA. nih.gov Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can enhance the fluorescence of the analyte, allowing for highly sensitive detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and can be used for the simultaneous quantification of the parent compound and its metabolites. High-resolution mass spectrometry (HRMS) can further aid in the identification of unknown metabolites. criver.com

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires very small sample volumes and can be coupled with various detection methods, including mass spectrometry.

The development of such methods would be crucial for pharmacokinetic studies, understanding the blood-brain barrier penetration of these compounds, and elucidating their metabolic pathways, all of which are critical for any potential therapeutic development. criver.com

Application of Chemoinformatics and Cheminformatics for Library Design and Virtual Screening

Chemoinformatics and cheminformatics provide the computational tools necessary to manage, analyze, and model the vast amount of data generated in drug discovery. nih.gov For the exploration of analogues of Ethyl 2-(aminomethyl)-2-propylpentanoate, these tools can be applied in several ways:

Library Design: Chemoinformatics methods can be used to design focused libraries of analogues with optimal diversity and drug-like properties. This involves selecting appropriate building blocks and reaction schemes to generate a set of compounds that effectively explores the relevant chemical space. nih.gov

Virtual Screening: Large virtual libraries of compounds can be screened in silico against a biological target of interest (e.g., a specific GABA receptor subtype). nih.gov This can be done using either ligand-based methods (which rely on the similarity to known active compounds) or structure-based methods (which involve docking the virtual compounds into the 3D structure of the target protein). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogues and to guide lead optimization. mdpi.com

The integration of these chemoinformatic approaches can significantly streamline the drug discovery process, reducing the time and cost associated with identifying promising new drug candidates. nih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 2-(aminomethyl)-2-propylpentanoate?

The compound can be synthesized via esterification or amidation reactions. A common approach involves coupling a carboxylic acid derivative (e.g., 2-propylpentanoic acid) with an ethanolamine derivative under catalytic conditions. Flash chromatography (e.g., 9:1 DCM/MeOH) is recommended for purification, yielding 45–63% as a pale oil . Key steps include protecting the amine group (e.g., using tert-butoxycarbonyl (Boc)) to prevent side reactions during ester formation .

Q. How can researchers validate the structural integrity of Ethyl 2-(aminomethyl)-2-propylpentanoate?

Use ¹H-NMR and ¹³C-NMR to confirm the structure. For example, characteristic peaks include δ 0.84 ppm (t, 6H, propyl CH₃), δ 2.33 ppm (q, 1H, aminomethyl CH), and δ 176.40 ppm (ester carbonyl) . Mass spectrometry (HRMS) and IR spectroscopy (C=O stretch at ~1730 cm⁻¹) further corroborate the molecular formula and functional groups.

Q. What purification techniques maximize yield and purity for this compound?

Flash chromatography with gradients of DCM/MeOH (e.g., 9.9:0.1) effectively removes byproducts. Solvent systems should be optimized based on the compound’s polarity, monitored via TLC (Rf ~0.3 in 9:1 DCM/MeOH). Rotary evaporation under reduced pressure preserves thermolabile functional groups .

Q. What analytical methods are suitable for assessing purity?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection (λ = 210–254 nm) is recommended. Purity ≥95% is achievable, as validated by batch-specific certificates of analysis (CoA) for related esters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structural elucidation?

Contradictions in peak multiplicity (e.g., overlapping signals) may arise from conformational flexibility. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, HSQC can differentiate between propyl CH₂ and aminomethyl CH₂ groups . Computational tools (e.g., DFT-based chemical shift prediction) may also aid interpretation .

Q. What strategies optimize the compound’s activity in neuroinflammatory disease models?

Derivatize the amine group to enhance blood-brain barrier permeability. For instance, replace the Boc group with lipophilic moieties (e.g., docosahexaenoyl) to improve multitarget engagement, as seen in neuroinflammatory modulators like 2-propylpentanoate derivatives . Validate activity via in vitro assays (e.g., microglial TNF-α inhibition) and in vivo models (e.g., LPS-induced neuroinflammation).

Q. How can stereochemical outcomes be controlled during synthesis?

Use chiral auxiliaries or asymmetric catalysis. For example, (2R,4S)-configured analogs of related esters were synthesized using enantioselective hydrogenation or enzymatic resolution . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. What in silico approaches predict the compound’s interaction with biological targets?

Perform molecular docking (e.g., AutoDock Vina) against receptors like G protein-coupled receptors (GPCRs) or ion channels. For neuroinflammatory targets, prioritize homology models of Ca²⁺-sensing receptors (CaSR) based on structural analogs like calindol . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Notes

- Safety : Use PPE (gloves, goggles) and handle waste per EPA guidelines due to potential irritant properties .

- Data Reproducibility : Document solvent ratios, temperature, and catalyst loading meticulously, as minor variations can alter reaction outcomes .

- Advanced Characterization : Combine NMR with X-ray crystallography (if crystalline) for absolute configuration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.